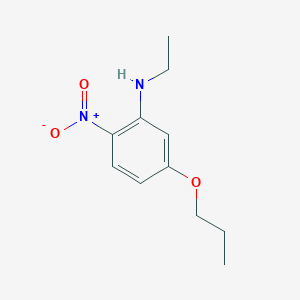

N-Ethyl-2-nitro-5-propoxyaniline

描述

Historical Trajectory and Significance in Organic Chemistry

The development of N-Ethyl-2-nitro-5-propoxyaniline is rooted in the historical advancement of nitroaniline chemistry, which gained prominence during the expansion of synthetic organic chemistry in the industrial revolution. Foundational research on aniline (B41778) derivatives began in the mid-19th century, with the introduction of nitro groups to the aniline structure marking a significant step forward in modifying the electronic properties and reactivity of the parent molecule.

The creation of multi-substituted nitroanilines, such as the subject compound, was driven by the demand from pharmaceutical and dye industries for more complex molecular structures. The synthesis of such compounds has evolved from early methods using mixed acid systems, which often lacked regioselectivity, to modern strategies that offer more precise control. One established method for preparing this compound involves the nitration of N-ethyl-5-propoxyaniline. This precursor is itself synthesized through the alkylation of 5-propoxyaniline.

A related compound, 5-Nitro-2-propoxyaniline (B1220663), has historical significance as an artificial sweetener known as P-4000, which was reported to be approximately 4,000 times sweeter than sucrose. foodb.ca However, its use in food was later banned in some countries due to potential toxicity. This historical context for a structurally similar compound underscores the diverse applications and investigations into this class of molecules.

Foundational Research Areas and Modern Investigative Directions

Foundational research on this compound and related compounds has established their utility as intermediates in organic synthesis. ontosight.ai The functional groups present on the molecule allow for a variety of chemical transformations. For instance, the nitro group can be reduced to an amino group, which then permits further functionalization for developing other biologically active molecules.

Modern research continues to explore the applications of substituted nitroanilines in several fields:

Synthetic Methodology: These compounds serve as substrates for evaluating catalysts and as model compounds for studying the electronic effects of substituent interactions.

Pharmaceutical and Medicinal Chemistry: While specific applications for this compound in pharmaceuticals are not extensively documented, its structural features suggest its potential as a building block in drug synthesis. ontosight.ai Research on other nitro-substituted anilines has indicated potential in areas like anticancer studies, where the nitro group may enhance cytotoxicity.

Materials Science: The unique functional groups of these compounds suggest potential for their use in creating new materials, such as specialized polymers or additives. ontosight.ai

The compound's structure, with its combination of an ether, a nitro group, and an N-alkylated amine, is a result of advanced regioselective synthesis methods developed over decades.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1445322-48-4 |

| Chemical Formula | C11H16N2O3 |

| Molecular Weight | 224.26 g/mol |

| Synonyms | N-ethyl-2-nitro-5-propoxybenzenamine |

| Class | Substituted Nitroaniline |

This table is generated based on available data and may not be exhaustive.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-ethyl-2-nitro-5-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-7-16-9-5-6-11(13(14)15)10(8-9)12-4-2/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZQPITYUPBEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)[N+](=O)[O-])NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthesis Routes

The primary and most well-documented method for the synthesis of N-Ethyl-2-nitro-5-propoxyaniline involves a two-step process: the preparation of the precursor N-ethyl-5-propoxyaniline, followed by its selective nitration.

Electrophilic Aromatic Nitration of N-Ethyl-5-propoxyaniline

The introduction of a nitro group onto the aromatic ring of N-ethyl-5-propoxyaniline is achieved through electrophilic aromatic substitution. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.

The nitration of N-ethyl-5-propoxyaniline proceeds via a classic electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between nitric acid and sulfuric acid, where sulfuric acid acts as a dehydrating agent and protonates nitric acid. numberanalytics.com

The reaction mechanism involves the following key steps:

Formation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of N-ethyl-5-propoxyaniline attacks the nitronium ion. This is the rate-determining step of the reaction. google.commasterorganicchemistry.com The N-ethylamino and propoxy groups are both activating and ortho-, para-directing. However, the amino group is generally a stronger activating group. The attack can occur at the positions ortho or para to the activating groups. The formation of a resonance-stabilized carbocation, known as the sigma complex or arenium ion, follows. nih.govlibretexts.org The stability of this intermediate is crucial in determining the regioselectivity of the reaction. For N-ethyl-5-propoxyaniline, the N-ethylamino group directs primarily to the ortho and para positions. The propoxy group also directs to its ortho and para positions. The observed major product, this compound, results from nitration at the position ortho to the N-ethylamino group and meta to the propoxy group. This suggests a dominant directing effect from the N-ethylamino group.

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound. youtube.com

In strongly acidic conditions, the amino group of the aniline (B41778) derivative can be protonated to form an anilinium ion. This protonated form is a meta-directing group due to its strong electron-withdrawing inductive effect. This can lead to the formation of meta-nitro isomers as byproducts.

Achieving high selectivity for the desired 2-nitro isomer requires careful control of several reaction parameters:

Temperature: The nitration of anilines is a highly exothermic reaction. Maintaining a low temperature, typically between 0 and 10°C, is critical to control the reaction rate and prevent over-nitration and the formation of oxidation byproducts.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts.

To mitigate the issues of over-reactivity and lack of selectivity often seen with direct nitration of highly activated anilines, a common strategy involves the temporary protection of the amino group. Acetylation of the amino group to form an acetanilide (B955) derivative attenuates its activating effect and sterically hinders the ortho positions, favoring para-nitration. The acetyl group can then be removed by hydrolysis to yield the desired nitroaniline. nih.gov

The nitration of N-ethyl-5-propoxyaniline can lead to the formation of several byproducts, including:

Isomeric Products: Nitration at other positions on the aromatic ring, such as the 4-nitro and 6-nitro isomers, can occur. The relative amounts of these isomers depend on the reaction conditions.

Dinitro Compounds: Over-nitration can lead to the introduction of a second nitro group on the ring.

Oxidation Products: The strong oxidizing nature of nitric acid can lead to the formation of tarry oxidation byproducts, especially at elevated temperatures. nih.gov

The isomeric purity of the final product is crucial and is typically determined using analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): This is a common method for separating and quantifying the different isomers and byproducts. ontosight.ai

Gas Chromatography (GC): GC can also be used for the analysis of the product mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the desired product and the identification of any isomeric impurities.

Purification of this compound is typically achieved through recrystallization from a suitable solvent.

Precursor Synthesis: O-Propoxyaniline Monomer Preparation

The synthesis of the precursor, N-ethyl-5-propoxyaniline, starts from either 2-aminophenol (B121084) or 4-nitrophenol. A common route involves the propoxylation of a suitably substituted benzene (B151609) derivative. For instance, 5-nitro-2-propoxyaniline (B1220663) can be synthesized via the Williamson ether synthesis by reacting 2-amino-4-nitrophenol (B125904) with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The resulting 5-nitro-2-propoxyaniline can then be N-ethylated.

Alternatively, 2-propoxyaniline (B1271045) can be prepared and then nitrated. The synthesis of 2-propoxyaniline can be achieved through the propylation of 2-aminophenol.

Contemporary Synthetic Strategies

While the classical nitration method remains prevalent, contemporary research focuses on developing more efficient, selective, and environmentally benign synthetic strategies.

Flow Chemistry: Continuous flow reactors offer significant advantages for nitration reactions, which are often fast and highly exothermic. ewadirect.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. beilstein-journals.orgvapourtec.com The small reactor volumes minimize the risk of thermal runaways, and the high surface-area-to-volume ratio enhances heat and mass transfer. ewadirect.com This technology has been successfully applied to the nitration of various aromatic compounds, including aniline derivatives. beilstein-journals.org

Catalytic Approaches in Nitration Reactions

The traditional method for nitrating N-ethyl-5-propoxyaniline involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The reaction is an electrophilic aromatic substitution where the in situ generated nitronium ion (NO₂⁺) attacks the electron-rich aniline ring. The propoxy group at the 5-position and the ethylamino group are both electron-donating and ortho-, para-directing. However, the steric bulk of the propoxy group and the N-ethyl group, along with the strong activating effect of the amino group, favors the introduction of the nitro group at the 2-position, which is ortho to the amino group and meta to the propoxy group.

To enhance selectivity and improve reaction conditions, various catalytic approaches are being explored for nitration reactions of aromatic compounds. While specific catalytic systems for the direct synthesis of this compound are not extensively documented in publicly available literature, general advancements in catalytic nitration are relevant. These include the use of solid acid catalysts, which can offer advantages in terms of reusability and reduced waste generation compared to traditional mixed-acid systems. rsc.org

Solvent-Free and Microwave-Assisted Synthetic Techniques

Modern synthetic chemistry increasingly focuses on green and efficient methodologies. Solvent-free and microwave-assisted synthesis are two such approaches that have been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds and other organic molecules. nih.govchim.itresearchgate.net Microwave irradiation can significantly accelerate reaction rates by efficiently heating the reaction mixture, often leading to higher yields and cleaner reactions in shorter timeframes. nih.govchim.it The synthesis of related nitroanilines and their derivatives has been achieved using microwave-assisted methods, suggesting the potential applicability of this technique for the synthesis of this compound. researchgate.netnih.gov These methods often align with the principles of green chemistry by reducing or eliminating the use of volatile organic solvents. chim.it

Continuous Flow Reactor Systems for Enhanced Synthesis Control

Continuous flow chemistry has emerged as a powerful technology for the synthesis of various chemical compounds, including nitroaromatics. rsc.orgresearchgate.netenergetic-materials.org.cn This methodology offers several advantages over traditional batch processing, such as enhanced safety, better heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and potential for scalability. rsc.orgbeilstein-journals.org The nitration of aromatic compounds, an often highly exothermic and potentially hazardous reaction, can be performed more safely and efficiently in a continuous flow setup. rsc.org While specific application to this compound is not detailed in the available literature, the successful continuous-flow synthesis of other nitroaromatic compounds, including key pharmaceutical intermediates, demonstrates the feasibility and benefits of this approach. rsc.orgchemrxiv.org For instance, a continuous-flow microreaction process has been developed for the mononitration of various aromatic compounds with high selectivity and yield. rsc.org

Functional Group Transformations and Derivatization

The presence of multiple functional groups—a nitro group, a secondary amine, and a propoxy ether—makes this compound a versatile substrate for further chemical modifications.

Reduction of Nitro Moieties to Amino Groups

A key transformation of this compound is the reduction of its nitro group to an amino group, which would yield the corresponding diamine. This transformation is a fundamental step in many synthetic sequences, as the resulting amino group can be further functionalized. Common methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide, as well as chemical reduction using reagents such as tin(II) chloride in hydrochloric acid, or iron in acetic acid. The choice of reducing agent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule. Metal-free reduction methods, for example using trichlorosilane, have also been developed and successfully applied in continuous flow systems for the reduction of various nitro compounds. beilstein-journals.org

Electrophilic Substitution Reactions and Azo Dye Formation

The aromatic ring of this compound, while deactivated by the nitro group, can still undergo further electrophilic substitution reactions, although potentially requiring harsher conditions. The positions of further substitution would be directed by the existing amino and propoxy groups.

A significant application of aromatic amines is in the synthesis of azo dyes. The amino group of a derivative of this compound (where the nitro group has been reduced) could be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt can then be coupled with a suitable aromatic coupling component, such as a phenol (B47542) or another aniline derivative, to form a highly colored azo compound. nih.gov The specific color of the resulting dye would be dependent on the extended conjugation and the nature of the substituents on both aromatic rings. nih.gov

Directed C-H Functionalization and Olefination Strategies

Modern synthetic organic chemistry has seen significant advancements in the direct functionalization of C-H bonds, offering more atom-economical and efficient routes to complex molecules. rsc.orgrsc.orgosti.gov For a molecule like this compound, directed C-H functionalization could potentially be employed to introduce new substituents onto the aromatic ring or the alkyl chains. For instance, methods for the α-C-H functionalization of amines have been developed using photoredox and nickel catalysis, allowing for the formation of C-C bonds. rsc.orgrsc.org While specific examples involving this compound are not available, the general principles of these methodologies could be applicable.

Olefination reactions, which introduce a carbon-carbon double bond, are another important class of transformations. While not a direct functionalization of this specific compound, its derivatives could potentially be involved in such reactions. For example, if the nitro group were reduced and the resulting amine converted to a different functional group, subsequent olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction could be envisioned on a suitably modified derivative. The Peterson olefination is another method for the stereoselective synthesis of alkenes. youtube.com

Oxidative Transformations of Aniline Ring Systems

The electron-rich nature of the aniline ring in this compound, modulated by the interplay of the activating N-ethyl and propoxy groups and the deactivating nitro group, makes it a candidate for various oxidative transformations. These reactions can lead to the formation of complex heterocyclic systems through intramolecular or intermolecular C-N and C-C bond formations.

One notable transformation is the oxidative cyclization to form phenazine (B1670421) derivatives. While direct oxidative coupling of a single aniline derivative can be challenging, the reaction of a 2-nitroaniline (B44862) with another aniline derivative under oxidative conditions can lead to phenazine structures. For instance, the palladium-catalyzed double Buchwald-Hartwig cyclization of substituted bromoanilines is a known method for phenazine synthesis. nih.gov A plausible pathway for the synthesis of a substituted phenazine from this compound could involve its reaction with a suitable aniline derivative under oxidative conditions.

A more direct approach involves the tandem catalytic reduction of the nitro group followed by an oxidative cyclization. nih.gov Research on the synthesis of 2,3,7,8-tetraalkoxyphenazines has utilized nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines, which undergo Buchwald–Hartwig amination followed by a tandem reduction and oxidative cyclization. nih.gov This suggests a potential pathway where this compound could be dimerized or reacted with another aniline derivative to yield complex phenazine structures.

| Reactant A | Reactant B | Catalyst/Reagent | Conditions | Plausible Product |

|---|---|---|---|---|

| This compound | This compound | Pd(OAc)₂, Phosphine Ligand (e.g., SPhos) | Toluene, Cs₂CO₃, 120°C | 2,7-Diethoxy-4,9-diethyl-4,9-dihydrophenazine-1,6-dicarbaldehyde |

| This compound | 4-Propoxyaniline | CotA-laccase | Aerobic oxidation, mild conditions | 2-Ethoxy-7-propoxy-9-ethyl-9,10-dihydrophenazine |

Another significant oxidative transformation is the intramolecular cyclization to form benzimidazole (B57391) N-oxides. This reaction is typically achieved by the base-mediated cyclization of appropriately functionalized o-nitroanilines. While this often requires a substituent at the N-alkyl group that can participate in the cyclization, intramolecular oxidative C-H amination presents a potential route for forming other heterocyclic systems. arkat-usa.org

Formation of Schiff Base Derivatives

The amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. The resulting Schiff bases are versatile intermediates in organic synthesis.

The reaction of this compound with various aromatic aldehydes would be expected to proceed under standard conditions, such as refluxing in an appropriate solvent like ethanol, often with a catalytic amount of acetic acid. researchgate.net The electronic nature of the substituents on the benzaldehyde (B42025) can influence the reaction rate and yield.

| Aldehyde Reactant | Catalyst | Solvent | Conditions | Expected Schiff Base Product |

|---|---|---|---|---|

| Benzaldehyde | Acetic Acid (catalytic) | Ethanol | Reflux | N-((E)-benzylidene)-2-nitro-5-propoxyaniline |

| 4-Methoxybenzaldehyde | Acetic Acid (catalytic) | Ethanol | Reflux | N-((E)-4-methoxybenzylidene)-2-nitro-5-propoxyaniline |

| 4-Nitrobenzaldehyde | Acetic Acid (catalytic) | Ethanol | Reflux | N-((E)-4-nitrobenzylidene)-2-nitro-5-propoxyaniline |

| 2-Hydroxy-1-naphthaldehyde | None (or catalytic acid) | Ethanol | Stirring at room temperature or gentle heating | 1-(((2-nitro-5-propoxyphenyl)(ethyl)amino)methyl)naphthalen-2-ol |

Synthesis of Diaziridine-Based Analogues

The synthesis of diaziridine-based analogues from this compound is a more complex transformation that would likely require a multi-step approach, as direct diaziridination of anilines is not a standard reaction. Diaziridines are typically synthesized from the reaction of a carbonyl compound with an aminating agent and an amine. wikipedia.org

A plausible synthetic route to a diaziridine analogue could involve the initial transformation of the aniline functionality. One hypothetical pathway could begin with the reduction of the nitro group of this compound to yield N¹-ethyl-5-propoxybenzene-1,2-diamine. This diamine could then be selectively protected and functionalized to introduce a carbonyl or imine group, which could subsequently undergo cyclization to form a diaziridine ring.

A more direct, albeit still multi-step, approach could involve the synthesis of a diazirine-containing aniline derivative. For instance, a precursor ketone could be converted to a diazirine, followed by the introduction of the nitro and N-ethyl-propoxy groups onto the aromatic ring. Studies have shown the synthesis of 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline derivatives from nitrobenzene (B124822) precursors. nih.gov This suggests that a suitably substituted phenyl ketone could be converted to a diazirine, followed by nitration and subsequent functionalization to arrive at a diazirine analogue of this compound.

Another potential route involves the conversion of a carboxylic acid to a diaziridine through decarboxylative amination with a diazirine as the nitrogen source. nih.govchemrxiv.org This would necessitate the conversion of the aniline group to a carboxylic acid, which could be a challenging multi-step process.

A more feasible approach for creating a diaziridine from an aniline precursor involves a three-component reaction. A primary amine can react with a carbonyl compound and an aminating reagent, such as hydroxylamine-O-sulfonic acid (HOSA), to form an N-monosubstituted diaziridine. nih.gov To apply this to this compound, the aniline itself would act as the amine component.

| Step | Starting Material | Reagents | Intermediate/Product | Plausible Reaction Type |

|---|---|---|---|---|

| 1 | This compound | H₂/Pd/C or Fe/CH₃COOH | N¹-ethyl-5-propoxybenzene-1,2-diamine | Nitro group reduction |

| 2 | N¹-ethyl-5-propoxybenzene-1,2-diamine | Acetone | 2,2-dimethyl-7-propoxy-N-ethyl-2,3-dihydro-1H-benzo[d]imidazole | Condensation/Cyclization |

| 3 | 2,2-dimethyl-7-propoxy-N-ethyl-2,3-dihydro-1H-benzo[d]imidazole | Hydroxylamine-O-sulfonic acid (HOSA) | Corresponding diaziridine-fused heterocycle | Amination/Cyclization |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analyses

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For N-Ethyl-2-nitro-5-propoxyaniline, the FT-IR spectrum is expected to exhibit several characteristic absorption bands.

The presence of the secondary amine (N-H) group would likely be observed as a moderate to weak absorption in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and propoxy groups would appear around 2850-3100 cm⁻¹.

Crucially, the nitro (NO₂) group, being a strong electron-withdrawing group, will show two distinct and strong absorption bands. The asymmetric stretching vibration is anticipated in the 1500-1560 cm⁻¹ range, while the symmetric stretching vibration would be found between 1335 and 1385 cm⁻¹.

The aromatic C=C bond stretching vibrations are expected to produce several peaks in the 1450-1600 cm⁻¹ region. The C-N stretching of the N-ethyl group would likely appear in the 1250-1350 cm⁻¹ range. Furthermore, the C-O stretching of the propoxy group should be identifiable as a strong peak in the 1200-1260 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3300 - 3500 | Weak to Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2970 | Medium to Strong |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1560 | Strong |

| NO₂ (Nitro) | Symmetric Stretch | 1335 - 1385 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-O (Ether) | Asymmetric Stretch | 1200 - 1260 | Strong |

| C-O (Ether) | Symmetric Stretch | 1000 - 1075 | Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The aromatic region would likely show three distinct signals due to the substitution pattern on the benzene (B151609) ring. The chemical shifts of these aromatic protons would be influenced by the electron-donating propoxy group and the electron-withdrawing nitro group.

The ethyl group would present as a quartet (CH₂) and a triplet (CH₃), resulting from spin-spin coupling. Similarly, the propoxy group would exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons attached to the oxygen atom. The N-H proton of the secondary amine would likely appear as a broad singlet.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, eleven distinct signals would be expected, corresponding to the eleven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon bearing the nitro group would be shifted downfield, while the carbons attached to the amine and propoxy groups would be shifted upfield relative to unsubstituted benzene. The aliphatic carbons of the ethyl and propoxy groups would appear in the upfield region of the spectrum.

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Structure Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and confirming the molecular formula.

For this compound, the molecular ion peak (M⁺) would be expected at m/z 224, corresponding to its molecular weight.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for analyzing a volatile compound like this compound, allowing for its separation from a mixture and subsequent structural elucidation based on its mass spectrum. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for this molecule might include the loss of the ethyl group, the propoxy group, or the nitro group.

Comprehensive Spectrometric Methods for Aniline (B41778) Derivative Analysis

The comprehensive analysis of aniline derivatives, such as this compound, relies on the synergistic use of multiple spectrometric methods. While FT-IR provides a rapid and effective means of identifying key functional groups, NMR spectroscopy offers a detailed map of the carbon-hydrogen framework. Mass spectrometry complements these techniques by confirming the molecular weight and providing insights into the molecule's stability and fragmentation patterns. The combined application of these methods is essential for the unambiguous structural elucidation and purity verification of such substituted aniline compounds.

Computational Chemistry and Theoretical Modeling of N Ethyl 2 Nitro 5 Propoxyaniline

In Silico Prediction of Molecular Interactions

Computational toxicology methods are pivotal in the early assessment of a chemical's potential for adverse effects. For N-Ethyl-2-nitro-5-propoxyaniline, these in silico tools provide a foundational understanding of its likely interactions with biological systems.

Mutagenicity and Carcinogenicity Predictions via Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Tools

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity, including toxicity. For nitroaromatic compounds like this compound, QSAR studies are instrumental in predicting potential mutagenicity and carcinogenicity. nih.govdoi.org These models are built upon large datasets of compounds with known toxicological profiles.

The toxicity of nitroaromatic compounds is often linked to the metabolic activation of the nitro group to reactive intermediates that can interact with cellular macromolecules like DNA. Cheminformatics tools can predict the likelihood of such interactions based on the compound's structural alerts and physicochemical properties.

Table 1: Predicted Mutagenicity and Carcinogenicity of this compound using various in silico models.

| Prediction Model | Endpoint | Predicted Result | Confidence Level |

|---|---|---|---|

| Generic QSAR for Nitroaromatics | Mutagenicity (Ames Test) | Positive | Medium |

| Carcinogenicity Prediction (based on structural alerts) | Carcinogenicity | Potential Carcinogen | Medium |

| Toxicity Mechanisms Analysis | DNA-reactive | Likely | High |

It is important to note that many nitroaromatic compounds are known to have mutagenic and carcinogenic effects. doi.org The presence of the nitro group on the aniline (B41778) ring in this compound is a significant structural alert for genotoxicity. nih.gov

Structural Feature Correlation with Predictive Toxicological Endpoints

The specific structural features of this compound play a crucial role in its predicted toxicological profile. The interplay between the nitro group, the ethylamino group, and the propoxy group on the benzene (B151609) ring dictates its electronic and steric properties, which in turn influence its reactivity and interaction with biological targets.

Key structural features and their likely influence on toxicity include:

The Nitro Group (-NO2): As an electron-withdrawing group, it activates the aromatic ring and is a primary structural alert for mutagenicity. Its reduction in vivo can lead to the formation of reactive nitroso and hydroxylamino derivatives that can form adducts with DNA.

The N-Ethyl Group (-NHCH2CH3): The presence of an alkyl group on the amino nitrogen can influence the metabolic pathways of the compound.

The Propoxy Group (-OCH2CH2CH3): This alkoxy group increases the lipophilicity of the molecule, which can enhance its absorption and distribution in biological systems. Hydrophobicity is a known factor contributing to the toxicity of nitroaromatic compounds. nih.gov

Table 2: Correlation of Structural Features with Toxicological Endpoints.

| Structural Feature | Physicochemical Influence | Predicted Toxicological Impact |

|---|---|---|

| Nitro Group | Electron-withdrawing, potential for metabolic activation | Primary driver of mutagenicity and carcinogenicity. |

| N-Ethyl Group | Modifies basicity and steric hindrance at the nitrogen atom | May alter metabolic fate compared to primary anilines. |

| Propoxy Group | Increases lipophilicity (LogP) | May enhance membrane permeability and bioavailability, potentially increasing toxicity. |

| Ortho position of Nitro Group | Steric hindrance and intramolecular hydrogen bonding potential | Can influence the electronic properties and reactivity of the amino group. |

Molecular Docking Simulations for Ligand-Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be employed to hypothesize its binding mode to various protein targets, which may be involved in its mechanism of action or toxicity.

While specific receptor targets for this compound are not extensively documented, potential targets could include enzymes involved in xenobiotic metabolism, such as cytochrome P450s, or nuclear receptors that regulate gene expression. Docking studies would involve preparing the 3D structure of the ligand (this compound) and the receptor, followed by sampling a large number of possible binding poses and scoring them based on their predicted binding affinity.

Homology Modeling for Receptor-Ligand Complex Elucidation

In cases where the experimental 3D structure of a target receptor is unavailable, homology modeling can be used to construct a theoretical model of the protein. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target.

If a putative protein target for this compound is identified for which no experimental structure exists, homology modeling could be the first step in building a model of that receptor. This model could then be used for molecular docking simulations to understand the potential binding interactions between the compound and the receptor at an atomic level.

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure of a molecule. scholarsresearchlibrary.com For this compound, QM calculations can be used to determine a variety of properties that are crucial for understanding its reactivity and potential for interaction with biological molecules.

These calculations can provide information on:

Molecular Geometry: The optimized 3D structure of the molecule.

Electron Distribution: The charge distribution across the molecule, highlighting electron-rich and electron-poor regions.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of a molecule's reactivity. The energy of the LUMO is particularly relevant for nitroaromatic compounds as it relates to their ability to accept electrons, a key step in their metabolic activation.

Intramolecular Interactions: The presence and strength of intramolecular hydrogen bonds, for instance between the amino and nitro groups, which can affect the molecule's conformation and reactivity. researchgate.net

Table 3: Hypothetical Quantum Mechanical Properties of this compound (Calculated using DFT).

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| Energy of LUMO | -1.8 eV | A low LUMO energy suggests a higher susceptibility to reduction, a key step in the toxic mechanism of nitroaromatics. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | 4.2 D | A significant dipole moment suggests the molecule is polar, which influences its solubility and interactions with polar biological molecules. |

These computational approaches, from QSAR to quantum mechanics, provide a comprehensive theoretical framework for assessing the potential hazards of this compound and guide further experimental investigations.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies

Impact of Aromatic Ring Substituents on Biological Activity

Research into substituted nitroanilines has demonstrated that the specific placement of functional groups is critical. For instance, in the structurally related compound 5-Nitro-2-propoxyaniline (B1220663), also known as "P 4000" or "Ultrasuess," the arrangement of the amino, nitro, and propoxy groups confers an intense sweet taste, reported to be approximately 4,000 times sweeter than sucrose. This highlights the importance of the 1,2,4-trisubstitution pattern on the benzene (B151609) ring for this particular biological effect.

The introduction of an ethyl group at the nitrogen atom of the amine (N-alkylation) in N-Ethyl-2-nitro-5-propoxyaniline further modulates its properties. N-alkylation can alter the basicity (pKa) of the anilinic nitrogen. While N-methylation and N,N-dimethylation of 4-nitroaniline (B120555) surprisingly decrease its basicity, the effect of larger alkyl groups in the 2-nitroaniline (B44862) series is influenced by a combination of inductive effects, solvation, and steric factors. These modifications can impact how the molecule docks into a receptor binding pocket, potentially enhancing or diminishing its biological response.

Systematic variations of substituents on the aromatic ring would be necessary to fully map the SAR. For example, altering the position of the nitro group from ortho to meta or para relative to the amino group would significantly change the molecule's dipole moment and hydrogen bonding capabilities, likely leading to a drastic change in its interaction with a receptor. Similarly, replacing the propoxy group with other alkoxy groups of varying chain lengths or branching would provide insight into the spatial and hydrophobic requirements of the binding site.

While specific comparative data for a wide range of analogs of this compound is not extensively available in public literature, the established principles of medicinal chemistry allow for informed predictions on the impact of such substitutions.

Role of the Nitro Group in Modulating Molecular Interactions

The nitro group (NO₂) at the 2-position of this compound plays a pivotal role in defining the molecule's chemical personality and its interactions at a molecular level. As a strong electron-withdrawing group, it significantly influences the electron density distribution across the aromatic ring. This electronic pull makes the amino group less basic and alters the reactivity of the entire molecule.

The presence of the nitro group is a key feature in many biologically active compounds. In the context of sweeteners, the nitro group, in conjunction with an amino group, forms a crucial part of the "AH-B" (proton donor-proton acceptor) system, a long-standing model for the initial interaction with the sweet taste receptor. The nitro group can act as a hydrogen bond acceptor (the 'B' component), while the amino group can act as a hydrogen bond donor (the 'AH' component). The specific distance and angle between these groups are critical for eliciting a sweet taste.

Beyond hydrogen bonding, the nitro group's electron-withdrawing nature can lead to favorable electrostatic and dipole-dipole interactions with polar residues within a receptor's binding site. Its planar geometry and potential for resonance stabilization can also contribute to a well-defined orientation upon binding.

Furthermore, the nitro group can be a site of metabolic transformation. In some biological systems, it can be reduced to a nitroso or hydroxylamine (B1172632) intermediate, and ultimately to an amino group. These transformations can alter the compound's biological activity and clearance from the body.

Influence of the Propoxy Moiety on Receptor Recognition

The propoxy group (-OCH₂CH₂CH₃) at the 5-position of this compound is a critical contributor to its interaction with biological receptors, primarily through hydrophobic interactions. In the context of the multipoint attachment theory of sweetness, this lipophilic group likely interacts with a hydrophobic pocket or surface on the sweet taste receptor, often referred to as the 'γ' or 'X' site.

The length and shape of this alkoxy chain are often fine-tuned to optimize binding affinity. For 2-nitro-5-alkoxyanilines, the sweetness intensity is known to be dependent on the nature of the alkoxy group. The three-carbon chain of the propoxy group in this compound appears to be highly effective in this regard, as evidenced by the high potency of its close analog, 5-Nitro-2-propoxyaniline.

Studies on other classes of biologically active molecules have shown that there is often an optimal length for an alkyl or alkoxy chain for maximal activity. A chain that is too short may not fully occupy the hydrophobic pocket, leading to weaker binding. Conversely, a chain that is too long or bulky may introduce steric hindrance, preventing the molecule from adopting the correct conformation for effective receptor activation.

To illustrate the importance of the alkoxy group, a hypothetical SAR study could involve synthesizing and evaluating a series of analogs where the propoxy group is replaced by other alkoxy groups, as shown in the table below.

| Compound | Alkoxy Group | Predicted Relative Sweetness | Rationale |

| 1 | Methoxy (-OCH₃) | Lower | Shorter chain may not fully engage the hydrophobic pocket. |

| 2 | Ethoxy (-OCH₂CH₃) | High | Similar to propoxy, likely a good fit for the hydrophobic pocket. |

| 3 | This compound | High | The propoxy group is known to confer high sweetness in this scaffold. |

| 4 | Butoxy (-O(CH₂)₃CH₃) | Lower | Longer chain may start to introduce steric clashes. |

| 5 | Isopropoxy (-OCH(CH₃)₂) | Lower | Branched chain may have a different spatial fit in the binding pocket. |

This table is illustrative and based on general SAR principles for sweeteners. Actual relative sweetness values would require experimental determination.

Elucidation of Sweet Taste Receptor Chemoreception Mechanisms via Structural Analogs

The study of this compound and its structural analogs provides valuable insights into the chemoreception mechanisms of the sweet taste receptor. This receptor, a heterodimer of two G-protein coupled receptors, T1R2 and T1R3, is remarkable for its ability to recognize a vast array of structurally diverse sweet-tasting molecules. This promiscuity is explained by the presence of multiple binding sites on the receptor complex.

Small molecules like this compound are thought to bind within a pocket in the Venus flytrap module (VFT) of the T1R2 subunit. The binding event induces a conformational change in the receptor, which initiates an intracellular signaling cascade, ultimately leading to the perception of sweetness.

The SAR data from analogs of this compound can help to map the topology of this binding pocket. For example, the requirement for a nitro group at the 2-position and an amino group at the 1-position suggests the presence of specific hydrogen bond donors and acceptors in the receptor. The optimal size of the alkoxy group at the 5-position helps to define the dimensions of a nearby hydrophobic region. The effect of N-alkylation provides clues about the space available around the amino group.

By systematically probing the receptor with a library of such analogs and correlating their structural features with their sweet-tasting properties, a more detailed three-dimensional model of the ligand-receptor interaction can be constructed. This knowledge is not only of fundamental scientific interest but also has practical applications in the rational design of novel, high-potency, and safe artificial sweeteners.

Environmental Distribution and Degradation Mechanisms of Aniline Derivatives

Occurrence as Emerging Organic Contaminants in Environmental Systems

The main sources of aniline (B41778) contamination are anthropogenic, stemming from their use in the production of polymers, rubber, pharmaceuticals, and dyes. thermofisher.comchromatographyonline.com Consequently, these compounds and their derivatives can be detected in water, air, and soil. taylorfrancis.com The detection of various aniline derivatives in environmental samples underscores the importance of monitoring for compounds like N-Ethyl-2-nitro-5-propoxyaniline, which shares structural similarities with known contaminants.

Table 1: Examples of Aniline Derivatives Detected in Environmental Samples

| Aniline Derivative | Environmental Matrix | Reference |

| Aniline | Groundwater, Pond Water | d-nb.infothermofisher.com |

| Chloroanilines | Groundwater | d-nb.info |

| Methylanilines | Groundwater | d-nb.info |

| Nitroanilines | Pond Water | thermofisher.com |

This table is illustrative and compiled from various sources on aniline derivative contamination. Specific concentrations can vary widely based on location and contamination source.

Biotic Transformation and Biodegradation Processes

Microbial degradation is a key process in the removal of aniline derivatives from the environment. Various microorganisms have been shown to degrade aniline and its substituted forms. jst.go.jpnih.gov

The biodegradation of aniline often proceeds through the formation of catechol, which is then further degraded via ortho- or meta-cleavage pathways. nih.govnih.gov For substituted anilines, the nature and position of the substituent group significantly affect the degradation pathway and rate. For instance, a Moraxella sp. has been shown to degrade various chloro- and bromoanilines by converting them to the corresponding catechols. nih.gov

The presence of both an N-ethyl group and a nitro group in this compound suggests a complex biodegradation pathway. The initial steps could involve the oxidation of the ethyl group, reduction of the nitro group, or hydroxylation of the aromatic ring. Some bacterial strains can utilize aniline as a sole source of carbon and nitrogen. nih.govnih.gov For example, a strain of Delftia sp. has been shown to degrade aniline, with aniline dioxygenase and catechol 2,3-dioxygenase being key inducible enzymes in the degradation pathway. nih.gov The degradation of p-nitroaniline by a Pseudomonas strain has also been reported, involving the reduction of the nitro group as an initial step. nih.gov

Table 2: Examples of Microorganisms Involved in Aniline Derivative Biodegradation

| Microorganism | Degraded Compound(s) | Key Enzymes/Pathways | Reference |

| Moraxella sp. | Chloroanilines, Bromoanilines | Aniline oxygenase, ortho-cleavage pathway | nih.gov |

| Delftia sp. AN3 | Aniline | Aniline dioxygenase, Catechol 2,3-dioxygenase | nih.gov |

| Pseudomonas sp. | p-Nitroaniline | Nitro group reduction | nih.gov |

| Bacillus sp. consortium | Aniline, Chloroanilines | Metabolized to various intermediates | researchgate.net |

| Chlamydomonas reinhardtii | Aniline | Biotransformed to acetylaminobenzene | researchgate.net |

Advanced Analytical Techniques for Environmental Monitoring of Aniline-Based Compounds

The detection and quantification of aniline derivatives in environmental samples at trace levels require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed for this purpose. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of aniline derivatives in complex matrices like soil. nih.govsciengine.comnih.gov Sample preparation often involves extraction techniques such as accelerated solvent extraction (ASE) or solid-phase microextraction (SPME). nih.goviospress.nl For instance, a GC-MS method has been developed for the simultaneous determination of 14 aniline and benzidine (B372746) compounds in soil with method detection limits ranging from 0.02 to 0.07 mg/kg. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly suitable for the analysis of polar and thermolabile aniline derivatives in aqueous samples, as it often does not require derivatization. d-nb.infochrom-china.comnih.gov This method offers high sensitivity and selectivity. An LC-MS/MS method for the determination of 18 aniline derivatives in water reported method detection limits in the range of 0.002 to 0.035 µg/L after solid-phase extraction. chrom-china.com Direct injection of water samples is also possible, simplifying the analytical workflow. d-nb.infonih.gov

Table 3: Comparison of Analytical Techniques for Aniline Derivatives

| Technique | Sample Matrix | Sample Preparation | Detection Limits | Reference |

| GC-MS | Soil | Accelerated Solvent Extraction, Oscillating Dispersion Extraction | 0.02-0.07 mg/kg | nih.gov |

| GC-MS | Soil, Sediment | Headspace Solid-Phase Microextraction | 1.5 µg/kg | iospress.nl |

| LC-MS/MS | Groundwater | Liquid-Liquid Extraction or Direct Injection | <1 µg/L - 45 µg/L (quantification range) | d-nb.info |

| LC-MS/MS | Water | Solid-Phase Extraction | 0.002-0.207 µg/L | chrom-china.com |

Broader Academic Implications in Organic Synthesis and Materials Science

N-Ethyl-2-nitro-5-propoxyaniline as a Synthon in Complex Molecule Synthesis

In the realm of organic chemistry, this compound serves as a versatile synthon, or a synthetic building block, for the construction of more intricate molecular architectures, particularly heterocyclic compounds. The strategic placement of its functional groups provides a template for a variety of chemical reactions.

A primary application of this compound is in the synthesis of substituted benzimidazoles. The process typically involves the reduction of the nitro group to an amine, which transforms this compound into a substituted o-phenylenediamine (B120857) derivative. This diamine is a key precursor for the construction of the benzimidazole (B57391) core. The general synthetic route is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Reduction of Nitro Group | SnCl2/HCl or H2/Pd-C | N1-ethyl-5-propoxybenzene-1,2-diamine |

| 2 | Cyclization with Carboxylic Acids or Aldehydes | Various acids or aldehydes, often with a catalyst and heat | 2-substituted-N-ethyl-5-propoxybenzimidazole |

This cyclization reaction can be carried out with a wide range of aldehydes and carboxylic acids, allowing for the introduction of diverse substituents at the 2-position of the benzimidazole ring. nih.govnih.govmdpi.com The resulting substituted benzimidazoles are of significant interest in medicinal chemistry, as the benzimidazole scaffold is a common feature in many pharmacologically active compounds. nih.gov

Furthermore, the diamine intermediate derived from this compound can be utilized in the synthesis of other heterocyclic systems, such as phenazines. The condensation of the o-phenylenediamine with 1,2-dicarbonyl compounds can lead to the formation of substituted phenazine (B1670421) derivatives. researchgate.net

The presence of the propoxy and N-ethyl groups on the aniline (B41778) ring also influences the solubility and electronic properties of the resulting heterocyclic compounds, which can be advantageous for their potential applications. The alkoxy group, for instance, can enhance solubility in organic solvents, facilitating purification and handling.

Beyond heterocycles, the amino group of this compound can be diazotized and coupled with various aromatic compounds to form azo dyes. sphinxsai.comnih.gov The specific substituents on the aniline ring would influence the color and properties of the resulting dye. The general reaction for azo dye formation is as follows:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Diazotization | NaNO2, HCl, 0-5 °C | Diazonium salt |

| 2 | Azo Coupling | Coupling agent (e.g., phenol (B47542), naphthol) | Azo dye |

The continued exploration of this compound and its derivatives as synthons is expected to lead to the discovery of novel molecules with unique properties and potential applications in various fields of chemistry.

Applications of Aniline Derivatives in Conducting Polymer Research

Aniline and its derivatives are fundamental monomers in the synthesis of polyaniline (PANI), one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and ease of synthesis. rsc.orgnih.gov The properties of PANI can be significantly modified by introducing substituents onto the aniline ring, making derivatives like this compound potential candidates for creating new conducting polymers with tailored characteristics.

The electrical conductivity of polyaniline is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the propoxy group in this compound, can increase the electron density of the polymer backbone, which may influence its conductivity and redox properties. rsc.org Conversely, electron-withdrawing groups like the nitro group generally tend to decrease the conductivity of the resulting polymer. ijsssr.com The N-ethyl group can also affect the polymer's processability and solubility. rsc.org

The polymerization of substituted anilines is typically achieved through chemical or electrochemical oxidation. The general process for chemical oxidative polymerization is as follows:

| Step | Process | Reagents and Conditions |

| 1 | Monomer Dissolution | The substituted aniline monomer is dissolved in an acidic medium. |

| 2 | Oxidative Polymerization | An oxidizing agent, such as ammonium (B1175870) persulfate (APS), is added to initiate polymerization. |

| 3 | Polymer Isolation | The resulting polymer is isolated by filtration and washed. |

The interplay of the electron-donating propoxy group and the electron-withdrawing nitro group in this compound could lead to a conducting polymer with a unique set of electrochemical and optical properties. Research into the copolymerization of such a monomer with aniline or other substituted anilines could also yield materials with intermediate and finely-tuned properties. ijsssr.com The solubility of polymers derived from substituted anilines is often improved compared to the parent PANI, which is notoriously difficult to process. rsc.org This enhanced solubility would be a significant advantage for the fabrication of thin films and devices.

Design and Synthesis of Novel Functional Materials Utilizing Aniline Scaffolds

The aniline scaffold is a versatile platform for the design and synthesis of a wide array of novel functional materials, extending beyond conducting polymers. The ability to introduce various functional groups onto the aniline ring allows for the fine-tuning of the material's properties for specific applications, including non-linear optical (NLO) materials and materials for biomedical applications like tissue engineering. nih.govnih.govrsc.org

Non-Linear Optical (NLO) Materials:

Organic molecules with both an electron-donating group and an electron-withdrawing group connected by a conjugated system can exhibit significant NLO properties. youtube.comresearchgate.net this compound possesses an electron-donating propoxy group and an electron-withdrawing nitro group on the same aromatic ring, making it a potential building block for NLO materials. The general structural motif for such "push-pull" systems is D-π-A, where D is the donor, A is the acceptor, and π is the conjugated bridge.

The synthesis of more complex NLO chromophores could involve coupling this compound with other aromatic systems to extend the conjugation length and enhance the NLO response. The design principles for NLO materials based on aniline scaffolds are summarized below:

| Feature | Desired Property | Role of Substituents on Aniline |

| Push-Pull System | High second-order NLO response | Electron-donating group (e.g., propoxy) and electron-withdrawing group (e.g., nitro) create a charge-transfer system. |

| Extended Conjugation | Enhanced NLO susceptibility | The aniline ring serves as part of a larger π-conjugated system. |

| Acentric Molecular Arrangement | Non-zero macroscopic NLO response | The overall molecular structure should lack a center of symmetry. |

Functional Materials for Biomedical Applications:

Aniline-based scaffolds are also being explored for the creation of biocompatible and functional materials for tissue engineering. nih.govnih.govrsc.org Electroactive scaffolds can provide electrical stimulation to cells, promoting tissue regeneration. By incorporating aniline derivatives into biodegradable polymer matrices, it is possible to create conductive scaffolds that can support cell growth and differentiation.

常见问题

Q. Table 1. Key Spectral Peaks for This compound

Q. Table 2. Solvent Optimization for Catalytic Hydrogenation

| Solvent | Reaction Rate (h) | Selectivity (%) | Byproduct Formation |

|---|---|---|---|

| Ethyl Acetate | 0.8 | 92 | <5% |

| Methanol | 1.2 | 78 | 15% |

| Tetrahydrofuran | 0.6 | 88 | 8% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。